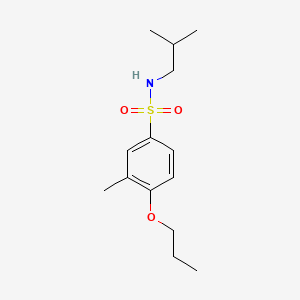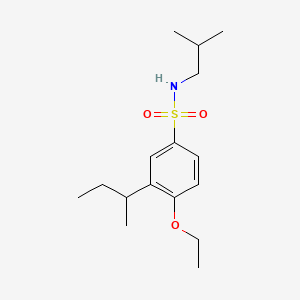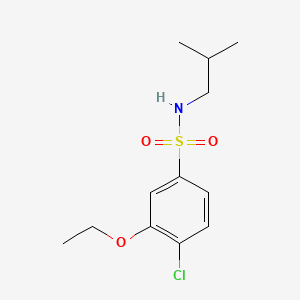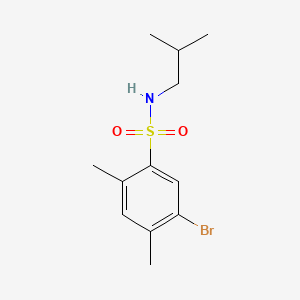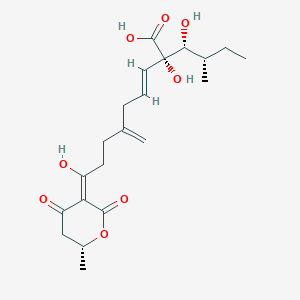
2-Propanol, tin(4+) salt (5:1) (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, tin(4+) salt (5:1) (9CI) is a versatile chemical compound used in various scientific research applications. It is known for its complex molecular structure and its ability to act as a catalyst in synthesizing organic compounds. This compound is also referred to by its CAS number 132951-93-0.
準備方法
The preparation of 2-Propanol, tin(4+) salt (5:1) (9CI) involves specific synthetic routes and reaction conditions. One common method includes the reaction of tin(IV) chloride with 2-propanol under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as toluene to facilitate the process. The mixture is then heated to reflux, allowing the formation of the desired tin(4+) salt.
Industrial production methods may vary, but they generally involve similar principles, with an emphasis on maintaining purity and yield. Large-scale production often utilizes continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
2-Propanol, tin(4+) salt (5:1) (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin(IV) oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the 2-propanol ligand is replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Propanol, tin(4+) salt (5:1) (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism by which 2-Propanol, tin(4+) salt (5:1) (9CI) exerts its effects involves its ability to act as a Lewis acid. This allows it to coordinate with various substrates, facilitating chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the compound to catalyze a wide range of reactions .
類似化合物との比較
2-Propanol, tin(4+) salt (5:1) (9CI) can be compared with other similar compounds such as:
2-Propanol, zirconium(4+) salt (51) (9CI): Similar in structure but involves zirconium instead of tin.
2-Propanol, antimony(4+) salt (51) (9CI): Uses antimony as the central metal ion.
The uniqueness of 2-Propanol, tin(4+) salt (5:1) (9CI) lies in its specific catalytic properties and its ability to participate in a diverse range of chemical reactions, making it a valuable compound in both research and industrial applications .
特性
InChI |
InChI=1S/C3H8O.Sn/c1-3(2)4;/h3-4H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLUHSUSTSVOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132951-93-0 |
Source


|
| Record name | 2-Propanol, tin(4+) salt (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B1181150.png)
![N-[2-(diethylamino)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B1181151.png)
![2,5-dichloro-N-[2-(diethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1181153.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181154.png)


